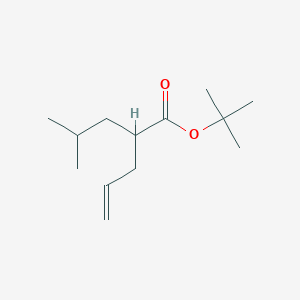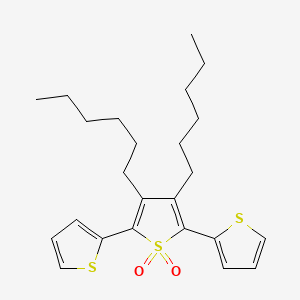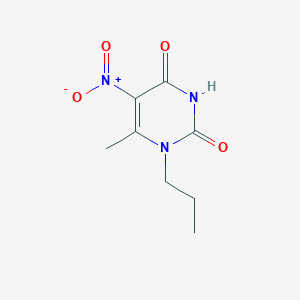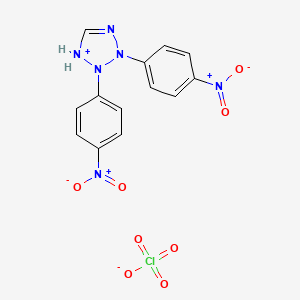![molecular formula C48H38P2S2Sn B14239669 [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) CAS No. 223592-29-8](/img/structure/B14239669.png)
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is a complex organometallic compound that features a stannane (tin) core bonded to phenylene and phosphane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) typically involves the reaction of diphenylstannane with bis(sulfanediyl-2,1-phenylene)diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would necessitate stringent quality control measures to maintain consistency and safety.
化学反応の分析
Types of Reactions
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The phenylene and phosphane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while reduction could produce stannous compounds. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metals.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the treatment of diseases involving metal ion imbalances.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and conductivity.
作用機序
The mechanism by which [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) exerts its effects involves its interaction with molecular targets such as metal ions and enzymes. The compound can coordinate with metal ions, altering their reactivity and availability. Additionally, its phosphane groups can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Bis[(2-diphenylphosphino)phenyl] ether (DPEphos): A similar diphosphine ligand used in coordination chemistry and catalysis.
Bis(diphenylphosphino)methane (dppm): Another diphosphine ligand with a different backbone structure.
Xantphos: A diphosphine ligand with a wider bite angle compared to [(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane).
Uniqueness
[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane) is unique due to its stannane core, which imparts distinct chemical properties compared to other diphosphine ligands. Its ability to form stable complexes with a variety of metals and its potential biological activity make it a compound of significant interest in both research and industrial applications.
特性
CAS番号 |
223592-29-8 |
|---|---|
分子式 |
C48H38P2S2Sn |
分子量 |
859.6 g/mol |
IUPAC名 |
[2-[(2-diphenylphosphanylphenyl)sulfanyl-diphenylstannyl]sulfanylphenyl]-diphenylphosphane |
InChI |
InChI=1S/2C18H15PS.2C6H5.Sn/c2*20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;2*1-2-4-6-5-3-1;/h2*1-14,20H;2*1-5H;/q;;;;+2/p-2 |
InChIキー |
LUUASFORPMRSCK-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3S[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)SC6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)


![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)




![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
